molecular formula C8H12N4O2S B3162602 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid CAS No. 879063-25-9

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid

Cat. No.: B3162602
CAS No.: 879063-25-9
M. Wt: 228.27 g/mol
InChI Key: ZTIUIVDLPSVJPR-UHFFFAOYSA-N
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Description

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is a chemical compound characterized by its unique structure, which includes a pyrimidinylsulfanyl group attached to a 2-methyl-propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4,6-diaminopyrimidine and 2-methyl-propionic acid chloride.

  • Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. A suitable solvent, such as dichloromethane, is used, and the reaction is typically conducted at a temperature range of 0°C to room temperature.

  • Catalysts: A catalyst, such as triethylamine, may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction conditions is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylsulfanyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonic acids, sulfonyl chlorides.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: N-substituted derivatives of the pyrimidinylsulfanyl group.

Scientific Research Applications

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimalarial, antitumor, and anti-inflammatory agents.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid: A closely related compound with a butyric acid moiety instead of a 2-methyl-propionic acid group.

  • S-2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-N-(1-phenyl-ethyl)-acetamide: Another derivative with an acetamide group and a phenyl group.

Uniqueness: 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-8(2,6(13)14)15-7-11-4(9)3-5(10)12-7/h3H,1-2H3,(H,13,14)(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIUIVDLPSVJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC1=NC(=CC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
Reactant of Route 2
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
Reactant of Route 3
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
Reactant of Route 4
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
Reactant of Route 5
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
Reactant of Route 6
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid

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